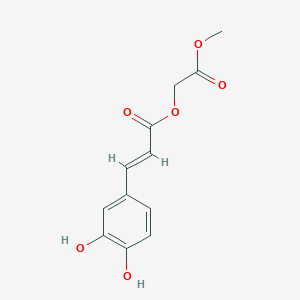
Caffeoylglycolic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeoylglycolic acid methyl ester is a cinnamate ester obtained by the condensation of trans-caffeic acid with methyl hydroxyacetate. It is isolated from the leaves of Parthenocissus tricuspidata and exhibits antioxidant activity. It has a role as a radical scavenger and a plant metabolite. It is a cinnamate ester, a member of catechols and a methyl ester. It derives from a trans-caffeic acid and a glycolic acid.
科学研究应用
Biological Activities
- Antioxidant Activity
-
Anti-inflammatory Effects
- Research indicates that this compound can inhibit inflammation pathways in human umbilical vein endothelial cells. It reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β when cells are stimulated with lipopolysaccharides (LPS) and suppresses cyclooxygenase-2 (COX-2) expression .
- In a study involving RAW264.7 macrophages, this compound was shown to induce heme oxygenase-1 (HO-1) expression via the Nrf2 pathway, leading to decreased production of nitric oxide and prostaglandin E2, which are mediators of inflammation .
Therapeutic Potential
This compound has been studied for its potential therapeutic applications:
- Cardiovascular Health : The compound's ability to modulate inflammatory responses may contribute to cardiovascular protection by reducing endothelial dysfunction .
- Cancer Treatment : As a derivative of caffeic acid, it shares similar mechanisms that exhibit anti-tumor properties. The modulation of inflammatory pathways can be beneficial in cancer therapy by reducing tumor-promoting inflammation .
- Neuroprotection : Its antioxidant properties may also extend to neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases .
Case Study 1: Inhibition of Inflammatory Responses
A study demonstrated that this compound significantly inhibited LPS-induced inflammatory responses in human endothelial cells by enhancing Nrf2 phosphorylation and HO-1 expression. This suggests its potential use in treating inflammatory diseases .
Case Study 2: Protective Effects Against Oxidative Stress
In animal models, this compound showed protective effects against oxidative stress-induced damage. Mice treated with this compound exhibited reduced markers of oxidative stress and improved survival rates under inflammatory challenges .
常见问题
Basic Research Questions
Q. How is caffeoylglycolic acid methyl ester identified and quantified in plant extracts?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary method. Key parameters include a retention time of ~3.6 minutes (for isomer a), molecular formula C₁₂H₁₂O₆, and mass accuracy (experimental vs. calculated m/z: 251.055 vs. 251.0556, error -2.4 ppm) . Isolation from Sorghum bicolor involves hydromethanolic extraction (50:50 v/v) followed by column chromatography and NMR validation .
Q. What are the natural sources of this compound?
- Methodological Answer : The compound is primarily isolated from Sorghum bicolor (L.) Moench var. hwanggeum grains . Secondary sources include Cimicifugae rhizoma (Black Cohosh), where it is classified as a phenylpropanoid ester .
Q. What basic biological activities have been reported for this compound?
- Methodological Answer : It exhibits anti-inflammatory activity by inhibiting nitric oxide (NO) production in RAW264.7 macrophages (IC₅₀: 25–50 µM) and activating the Nrf2/heme oxygenase-1 (HO-1) pathway, which reduces pro-inflammatory cytokines like TNF-α and IL-6 .
Advanced Research Questions
Q. What is the molecular mechanism underlying its anti-inflammatory effects?
- Methodological Answer : The compound upregulates Nrf2-mediated HO-1 expression, which suppresses NF-κB signaling. Experimental validation involves siRNA knockdown of Nrf2 in LPS-induced macrophages, followed by quantification of HO-1 protein (Western blot) and NO levels (Griess assay) .
Q. How can researchers differentiate between isomers of this compound?
- Methodological Answer : Isomer separation requires ultra-HPLC with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Isomer "a" elutes at 3.6 minutes, while other isomers show distinct retention times and fragmentation patterns in tandem MS/MS .
Q. Are there synergistic effects with other phenolic compounds?
- Methodological Answer : Co-administration with 1-O-caffeoylglycerol (from Sorghum) enhances NO inhibition by 30% compared to individual treatments. Synergy is assessed via combination index (CI) calculations using the Chou-Talalay method .
Q. How should experimental designs address stability and solubility challenges?
- Methodological Answer : The compound is sensitive to light and heat. Prepare fresh stock solutions in DMSO (≤0.1% final concentration) and store at -80°C. For aqueous assays, use solubilizing agents like cyclodextrins or optimize dilution ratios (e.g., 1:1000 in culture medium) to prevent precipitation .
Q. What are the contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 25 µM vs. 50 µM for NO inhibition) may arise from differences in LPS concentrations (0.1–1 µg/mL) or macrophage passage numbers. Standardize cell viability assays (MTT vs. resazurin) and LPS batches to improve reproducibility .
Q. How does this compound interact with lipid metabolism pathways?
- Methodological Answer : While not directly studied, structural analogs like fatty acid methyl esters (FAMEs) modulate lipid peroxidation and COX-2 activity. Investigate via lipidomics (LC-MS/MS) in hepatocytes or adipocytes, focusing on PPAR-γ and SREBP-1c pathways .
Q. What advanced models validate its therapeutic potential beyond in vitro assays?
属性
分子式 |
C12H12O6 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC 名称 |
(2-methoxy-2-oxoethyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O6/c1-17-12(16)7-18-11(15)5-3-8-2-4-9(13)10(14)6-8/h2-6,13-14H,7H2,1H3/b5-3+ |
InChI 键 |
BTLDPXVDOAPOIR-HWKANZROSA-N |
手性 SMILES |
COC(=O)COC(=O)/C=C/C1=CC(=C(C=C1)O)O |
规范 SMILES |
COC(=O)COC(=O)C=CC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















